Ornidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiparasitic Effects

Giardia lamblia

Ornidazole is a well-established treatment for giardiasis, an intestinal parasitic infection caused by Giardia lamblia. Research investigates its effectiveness in various treatment regimens and compares it to other antiparasitic medications [].

Trichomoniasis

Ornidazole is a first-line therapy for trichomoniasis, a sexually transmitted infection caused by Trichomonas vaginalis. Studies explore its efficacy in different treatment durations and single-dose regimens [].

Antibacterial Effects

Anaerobic Bacteria

Ornidazole demonstrates activity against anaerobic bacteria, which lack the ability to survive in the presence of oxygen. Researchers utilize it to study and treat infections caused by these bacteria, particularly in the gastrointestinal tract.

Helicobacter pylori

Ornidazole is part of combination therapies to eradicate Helicobacter pylori, a bacterium associated with peptic ulcers. Studies examine its role in treatment regimens alongside other antibiotics and proton pump inhibitors.

Other Research Applications

Antiprotozoal Activity

Researchers are investigating the potential of Ornidazole against other protozoan parasites beyond those commonly treated clinically. This includes exploring its effectiveness against parasites causing amoebiasis and babesiosis.

Investigating Mechanisms of Action

Scientific research delves into understanding how Ornidazole exerts its effects on parasites and bacteria. This includes studies on its impact on their DNA and cellular processes.

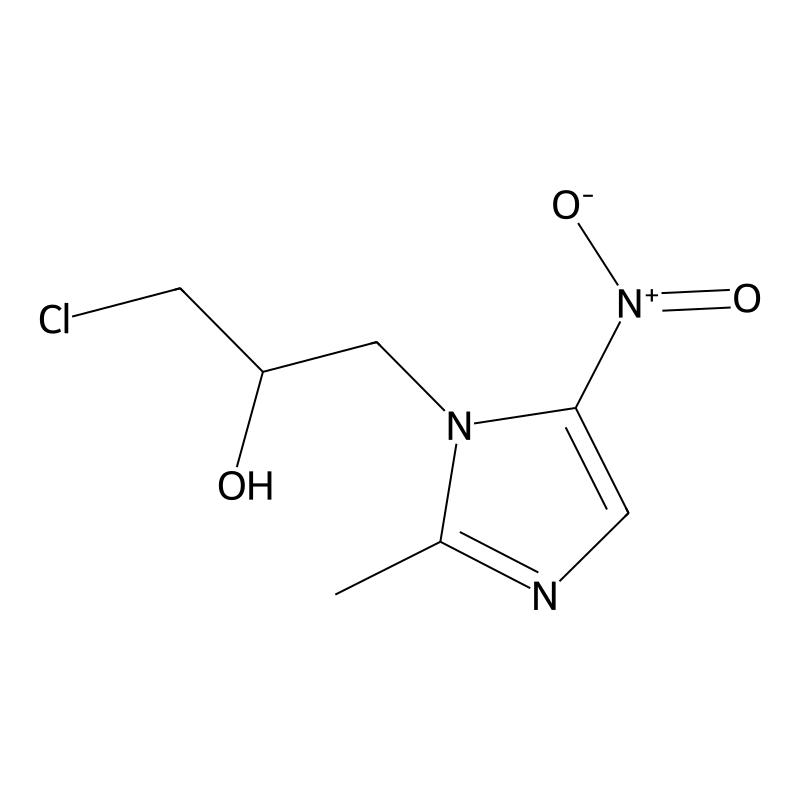

Ornidazole is a synthetic nitroimidazole compound primarily used as an antibiotic for treating protozoan infections, including trichomoniasis, amebiasis, and giardiasis. Its chemical structure is characterized by the formula and a molar mass of approximately 219.63 g/mol. The compound is notable for its antimicrobial spectrum, which is similar to that of metronidazole but is generally better tolerated by patients .

The compound was initially introduced for the treatment of trichomoniasis before its broader applications in combating various protozoan and anaerobic bacterial infections were recognized. Additionally, ornidazole has been explored for potential uses in managing conditions such as Crohn's disease post-bowel resection .

In biological systems, ornidazole is metabolized primarily in the liver, where it can be converted into active metabolites through reduction processes that yield cytotoxic derivatives. These derivatives interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis in susceptible organisms .

Ornidazole exhibits significant biological activity against a range of protozoa and anaerobic bacteria. Its mechanism of action involves the selective uptake by these microorganisms, followed by reduction to active forms that disrupt their DNA synthesis and function . The compound has also demonstrated radiation-sensitizing properties, enhancing the effectiveness of radiotherapy in certain contexts .

Research indicates that ornidazole may influence central nervous system activity, particularly through its enantiomers. For instance, R-(+) ornidazole has been shown to increase gamma-aminobutyric acid levels while decreasing glutamate levels, suggesting potential neuropharmacological effects .

The synthesis of ornidazole can be summarized as follows:

- Starting Materials: 2-methyl-5-nitroimidazole and epichlorohydrin.

- Reaction Conditions: Acid-catalyzed conditions promote the formation of the desired product.

- Purification: The crude product is typically purified through crystallization or chromatography methods.

This synthetic pathway allows for the efficient production of ornidazole on a commercial scale .

Additionally, ongoing research explores its role in preventing infections during elective colorectal surgeries .

Ornidazole has been studied for its interactions with various drugs and biological systems. Notably:

- Drug Interactions: It may interact with other medications metabolized by liver enzymes, potentially altering their efficacy or toxicity.

- Biological Interactions: Studies have indicated that ornidazole can modulate neurotransmitter levels in the brain, suggesting implications for neurological health .

Further research into these interactions is essential for optimizing therapeutic regimens involving ornidazole.

Ornidazole belongs to a class of compounds known as nitroimidazoles. Similar compounds include:

- Metronidazole: Commonly used for similar infections but may have different side effects and tolerability profiles.

- Tinidazole: Another nitroimidazole with a similar spectrum of activity but differing pharmacokinetics.

- Secnidazole: An alternative treatment option with a longer half-life and single-dose regimen.

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Ornidazole | Antiprotozoal and antibacterial | Better tolerated than metronidazole |

| Metronidazole | Antiprotozoal and antibacterial | More widely used; potential side effects |

| Tinidazole | Antiprotozoal | Longer half-life; single-dose option |

| Secnidazole | Antiprotozoal | Extended release; less frequent dosing |

Ornidazole's unique position lies in its improved tolerability compared to metronidazole while retaining effective antimicrobial properties .

Industrial Synthesis Routes

The industrial synthesis of ornidazole primarily involves the reaction between 2-methyl-5-nitroimidazole and epichlorohydrin through various catalytic and non-catalytic pathways. The fundamental chemical transformation involves nucleophilic attack by the nitrogen atom of the imidazole ring on the epoxide carbon of epichlorohydrin, followed by ring-opening to yield the desired product [1] [2] [3].

Epichlorohydrin-Mediated Alkylation

The epichlorohydrin-mediated alkylation represents the most widely adopted industrial approach for ornidazole synthesis. This methodology involves the nucleophilic substitution reaction between 2-methyl-5-nitroimidazole and epichlorohydrin under carefully controlled conditions [1] [2].

The reaction mechanism proceeds through the initial formation of an epoxide intermediate, which subsequently undergoes ring-opening to form the characteristic chlorohydrin structure of ornidazole. Research has demonstrated that the reaction can be optimized using 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea as a catalyst, achieving yields of 85.2% with product purity reaching 99.67% [1].

The optimized reaction conditions involve maintaining the reaction temperature at 25-30°C for 6 hours in ethyl acetate solvent, with a catalyst loading of 4.13 grams per 127.1 grams of substrate. The reaction mixture requires mechanical stirring at 50-300 rpm to ensure adequate mass transfer and reaction homogeneity [1].

A significant advancement in this methodology involves the use of acidic polymer resin as a recyclable catalyst system. This approach allows for catalyst recovery and reuse for 3-5 cycles while maintaining catalytic activity, representing a substantial improvement over traditional single-use catalyst systems [3] [4].

Catalytic Optimization in Condensation Reactions

Catalytic optimization in ornidazole synthesis has focused on improving reaction efficiency, selectivity, and environmental compatibility. The development of heterogeneous catalytic systems has been particularly significant in achieving these objectives [2] [3].

The implementation of macroporous acidic polymer resin as a heterogeneous catalyst has demonstrated considerable advantages over homogeneous systems. This approach provides high catalytic activity while simplifying post-reaction processing through simple filtration procedures. The resin-supported catalyst maintains activity for multiple reaction cycles, with yields consistently ranging from 75-80% [2].

Temperature optimization studies have revealed that maintaining reaction temperatures between 25-30°C provides optimal balance between reaction rate and selectivity. Higher temperatures tend to promote side reactions and reduce overall product selectivity, while lower temperatures result in incomplete conversion and extended reaction times [1].

The role of pH control in catalytic optimization cannot be understated. Proper pH adjustment during the workup procedure, typically to pH 4.0 using hydrochloric acid, ensures efficient product isolation and minimizes impurity formation. Subsequent pH adjustment to 8.0 with sodium hydroxide facilitates product precipitation and recovery [1].

Green Chemistry Approaches

The implementation of green chemistry principles in ornidazole synthesis has become increasingly important due to environmental concerns and regulatory requirements. Several approaches have been developed to minimize environmental impact while maintaining production efficiency [3] [4].

Catalyst recycling represents a primary green chemistry approach, where traditional single-use aluminum trichloride catalysts have been replaced with resin-supported systems capable of multiple uses. This modification reduces catalyst waste by approximately 60-80% compared to conventional methods, while maintaining comparable catalytic activity [3].

Solvent reduction strategies have focused on developing single-solvent systems to replace multi-solvent approaches. The adoption of ethyl acetate as the primary reaction solvent has eliminated the need for multiple organic solvents, reducing overall solvent consumption by approximately 40-50% [3].

Atom economy improvements have been achieved through direct condensation reactions that minimize the formation of by-products. This approach increases substrate utilization efficiency and reduces waste generation, contributing to more sustainable manufacturing processes [3].

Energy efficiency enhancements include the development of room-temperature reaction protocols that eliminate the need for low-temperature control systems. This modification reduces energy consumption by approximately 30-40% compared to traditional low-temperature methods [3].

Purification and Crystallization Techniques

The purification and crystallization of ornidazole require careful attention to solvent selection, temperature control, and crystal form management to ensure product quality and stability [5] [6] [7].

Recrystallization from toluene has been established as a standard purification technique, providing high-purity crystals with melting points of 77-78°C. This method effectively removes impurities and provides consistent crystal morphology suitable for pharmaceutical applications [7].

Ethanol-water recrystallization systems, particularly using a 25:75 ethanol-to-water ratio, have proven effective for obtaining pharmaceutical-grade ornidazole. This approach involves heating the crude product to 60°C to achieve complete dissolution, followed by controlled cooling to induce crystallization [6] [8].

Activated carbon treatment has been incorporated into purification protocols to remove colored impurities and improve product appearance. The treatment involves adding 0.5% (w/v) activated carbon to the hot solution at 60°C, followed by filtration to remove the carbon and associated impurities [6].

Aqueous workup procedures have been optimized to achieve high recovery yields of 85-90% while maintaining product purity at 99.67%. These procedures involve careful pH control and liquid-liquid extraction using ethyl acetate and water systems [1].

The crystallization process requires careful monitoring of polymorphic transformations, as ornidazole can exist in multiple crystal forms with different melting points and stability characteristics. Differential scanning calorimetry studies have revealed that ornidazole can undergo polymorphic transformation during crystallization, with the semi-crystalline form melting at 73.2°C and the original form melting at 85.9°C [5].

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Epichlorohydrin-Mediated Alkylation | 2-methyl-5-nitroimidazole, epichlorohydrin | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea | Ethyl acetate | 25-30 | 6 hours | 85.2 | 99.67 |

| Acid-Catalyzed Condensation | 2-methyl-5-nitroimidazole, epichlorohydrin | Concentrated hydrochloric acid | Concentrated aqueous HCl | Boiling point (100) | 20 minutes | Not specified | Not specified |

| Resin-Supported Catalytic Method | 2-methyl-5-nitroimidazole, epichlorohydrin | Macroporous acidic polymer resin | Ethyl acetate | Room temperature | Variable | 75-80 | Not specified |

| Formic Acid-Mediated Synthesis | 2-methyl-5-nitroimidazole, S-(+)-epichlorohydrin | Formic acid, concentrated sulfuric acid | Formic acid | 30-40 | 4.5 hours | Not specified | Not specified |

| Optically Active Synthesis | 2-methyl-5-nitroimidazole, chiral epichlorohydrin | Lewis acid catalyst | Organic solvent | 0-20 | 2-10 hours | Not specified | Not specified |

| Parameter | Optimal Value | Effect on Yield | Reference Condition |

|---|---|---|---|

| Catalyst Loading | 4.13 g (for 127.1 g substrate) | Direct correlation up to optimal loading | Thiourea catalyst system |

| Reaction Temperature | 25-30°C | Higher temperatures reduce selectivity | Epichlorohydrin alkylation |

| Reaction Time | 6 hours | Longer times increase conversion | Standard reaction protocol |

| Solvent Type | Ethyl acetate | Polar solvents enhance reaction rate | Comparative solvent study |

| Stirring Speed | 50-300 rpm | Adequate mixing improves mass transfer | Mechanical stirring optimization |

| pH Control | pH 4.0 (workup) | Proper pH ensures product isolation | Aqueous workup procedure |

| Catalyst Recyclability | 3-5 cycles | Maintained activity for multiple cycles | Resin-supported catalyst |

| Green Approach | Traditional Method | Green Alternative | Environmental Benefit | Economic Impact |

|---|---|---|---|---|

| Catalyst Recycling | Single-use AlCl3 catalyst | Resin-supported catalyst (3-5 cycles) | Reduced catalyst waste | Lower catalyst costs |

| Solvent Reduction | Multiple organic solvents | Single solvent system (ethyl acetate) | Lower solvent consumption | Reduced solvent expenses |

| Atom Economy | Lower atom utilization | Direct condensation reaction | Higher substrate utilization | Higher process efficiency |

| Waste Minimization | High waste generation | Aqueous workup with recycling | Minimal waste streams | Lower waste treatment costs |

| Energy Efficiency | Low-temperature control required | Room temperature operation | Reduced energy consumption | Reduced energy costs |

| Purification Method | Solvent System | Temperature (°C) | Yield Recovery (%) | Purity Achieved | Melting Point (°C) |

|---|---|---|---|---|---|

| Recrystallization from toluene | Toluene | Reflux temperature | Not specified | High purity crystals | 77-78 |

| Ethanol-water recrystallization | Ethanol:water (25:75) | 60 | High recovery | Pharmaceutical grade | 85-90 |

| Aqueous workup | Water, pH adjustment | Room temperature | 85-90 | 99.67% | Not specified |

| Liquid-liquid extraction | Ethyl acetate/water | Room temperature | Variable | Good purity | Not specified |

| Activated carbon treatment | Ethanol-water with activated carbon | 60 | High recovery | Decolorized product | Not specified |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AF - Imidazole derivatives

G01AF06 - Ornidazole

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XD - Imidazole derivatives

J01XD03 - Ornidazole

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AB - Nitroimidazole derivatives

P01AB03 - Ornidazole

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Zhao L, Li J, Li Y, Wang T, Jin X, Wang K, Rahman E, Xing Y, Ji B, Zhou F. Preparation of monoclonal antibody and development of an indirect competitive enzyme-linked immunosorbent assay for ornidazole detection. Food Chem. 2017 Aug 15;229:439-444. doi: 10.1016/j.foodchem.2017.02.100. Epub 2017 Feb 22. PubMed PMID: 28372197.

3: Emre S, Ahsen H, Aktaş A. Ornidazole-induced fixed drug reaction on sole: case report and review of the literature. Cutan Ocul Toxicol. 2016 Nov 23:1-3. [Epub ahead of print] PubMed PMID: 27780370.

4: Li W, He W, Gao P, Zhang C, Cai H, Chen Y, Liu D. Preparation, in Vitro and in Vivo Evaluations of Compound Calculus Bovis Sativus and Ornidazole Film. Biol Pharm Bull. 2016;39(10):1588-1595. PubMed PMID: 27725435.

5: Marcus Y, Tal N, Ronen M, Carmieli R, Gurevitz M. The drug ornidazole inhibits photosynthesis in a different mechanism described for protozoa and anaerobic bacteria. Biochem J. 2016 Dec 1;473(23):4413-4426. Epub 2016 Sep 19. PubMed PMID: 27647935.

6: Dinç E, Ertekin ZC, Büker E. Two-way and three-way approaches to ultra high performance liquid chromatography-photodiode array dataset for the quantitative resolution of a two-component mixture containing ciprofloxacin and ornidazole. J Sep Sci. 2016 Sep;39(18):3488-97. doi: 10.1002/jssc.201600382. PubMed PMID: 27433792.

7: Luo Y, Sun YJ, Zhang L, Luan XL. Treatment of mites folliculitis with an ornidazole-based sequential therapy: A randomized trial. Medicine (Baltimore). 2016 Jul;95(27):e4173. doi: 10.1097/MD.0000000000004173. PubMed PMID: 27399141; PubMed Central PMCID: PMC5058870.

8: Cakan H, Polat E, Arda O, Cepni I, Dirican A, Sirekbasan S. Morphological Changes of Trichomonas vaginalis Treated by Ornidazole: An In-Vitro Study. Clin Lab. 2016;62(5):793-800. PubMed PMID: 27349003.

9: Aksoy Gökmen A, Girginkardeşler N, Kilimcioğlu AA, Şirin MC, Özbilgin A. [In vitro susceptibility of Trichomonas vaginalis to metronidazole, ornidazole and proton pump inhibitors pantoprazole and esomeprazole]. Mikrobiyol Bul. 2016 Jan;50(1):133-9. Turkish. PubMed PMID: 27058337.

10: Wei TT, Sun JH, Han LW, Chen K, Wang ZQ, Ji H. Effects of the ornidazole enantiomers on the central nervous system: Involvement of the GABAA receptor. Chem Biol Interact. 2015 Dec 5;242:163-9. doi: 10.1016/j.cbi.2015.09.019. Epub 2015 Sep 26. PubMed PMID: 26415617.

11: Rajesh P, Gunasekaran S, Gnanasambandan T, Seshadri S. Experimental and theoretical study of ornidazole. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Jan 15;153:496-504. doi: 10.1016/j.saa.2015.08.032. Epub 2015 Aug 22. PubMed PMID: 26408856.

12: Dewani AP, Bakal RL, Kokate PG, Chandewar AV, Patra S. Development of a Single Ion Pair HPLC Method for Analysis of Terbinafine, Ofloxacin, Ornidazole, Clobetasol, and Two Preservatives in a Cream Formulation: Application to In Vitro Drug Release in Topical Simulated Media-Phosphate Buffer Through Rat Skin. J AOAC Int. 2015 Jul-Aug;98(4):913-20. doi: 10.5740/jaoacint.14-189. PubMed PMID: 26268972.

13: Guler S, Aytar H, Soyuduru M, Ramadan H. Disulfiram-like Reaction with Ornidazole. Am J Emerg Med. 2015 Sep;33(9):1330.e7-8. doi: 10.1016/j.ajem.2015.03.022. Epub 2015 Mar 14. PubMed PMID: 25812749.

14: Das D, Ghosh P, Dhara S, Panda AB, Pal S. Dextrin and poly(acrylic acid)-based biodegradable, non-cytotoxic, chemically cross-linked hydrogel for sustained release of ornidazole and ciprofloxacin. ACS Appl Mater Interfaces. 2015 Mar 4;7(8):4791-803. doi: 10.1021/am508712e. Epub 2015 Feb 18. PubMed PMID: 25654747.

15: Gopinath KG, Wilson BP, Viggeswarpu S, Mathews PK, Mani S. Ornidazole-induced ataxia in an Indian woman: A case report. SAGE Open Med Case Rep. 2015 Dec 15;3:2050313X15621857. doi: 10.1177/2050313X15621857. eCollection 2015. PubMed PMID: 27489705; PubMed Central PMCID: PMC4857303.

16: Santra RC, Ganguly D, Singh J, Mukhopadhyay K, Das S. A study on the formation of the nitro radical anion by ornidazole and its significant decrease in a structurally characterized binuclear Cu(II)-complex: impact in biology. Dalton Trans. 2015 Jan 28;44(4):1992-2000. doi: 10.1039/c4dt03362k. PubMed PMID: 25502216.

17: Gupta R. Fixed drug eruption due to ornidazole. Indian J Dermatol. 2014 Nov;59(6):635. doi: 10.4103/0019-5154.143591. PubMed PMID: 25484435; PubMed Central PMCID: PMC4248543.

18: Du J, Ma Z, Zhang Y, Wang T, Chen X, Zhong D. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study. Bioanalysis. 2014 Sep;6(18):2343-56. doi: 10.4155/bio.14.117. PubMed PMID: 25384588.

19: Baysoy G, Saltık Temızel İN, Uslu N, Balamtekın N, Demır H, Gürkan F, Özen H, Akyön Y, Yüce A. Ornidazole-based sequential therapy is not effective in Helicobacter pylori eradication in children. Turk J Gastroenterol. 2013;24(5):382-6. PubMed PMID: 24557960.

20: Du J, Ma Z, Zhang Y, Wang T, Chen X, Zhong D. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. J Pharm Biomed Anal. 2013 Dec;86:182-8. doi: 10.1016/j.jpba.2013.07.048. Epub 2013 Aug 12. PubMed PMID: 24004635.